molecular formula C19H13N5O3S B2440980 (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 369398-03-8

(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2440980
CAS No.: 369398-03-8
M. Wt: 391.41
InChI Key: JZCLAYSGELZZQY-GXDHUFHOSA-N
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Description

X-ray Crystallography

While direct crystallographic data for this compound are not publicly available, structural analogs (e.g., thiazole-nitrophenyl derivatives) reveal key insights:

  • Thiazole Ring : Planar geometry with sulfur and nitrogen atoms in a 1,3-positions, enabling π-conjugation.
  • Nitrophenyl Group : Electron-withdrawing effects stabilize adjacent double bonds, enhancing conjugation.
  • E-Configuration : The vinyl linkage adopts an E-configuration due to steric avoidance between the cyano group and thiazole ring.

NMR and IR Spectroscopy

Spectroscopic data for related compounds provide a basis for characterization:

Technique Key Observations Relevance
¹H NMR - Vinyl protons: δ 7.5–8.0 ppm (downfield shift due to electron-withdrawing groups)
- Thiazole NH: δ 9.0–10.0 ppm (broad singlet)
- Aromatic protons: δ 7.2–7.8 ppm (multiplet patterns)
Confirms vinyl geometry and aromatic substitution
¹³C NMR - Cyano carbon: δ 115–120 ppm
- Nitrophenyl carbons: δ 130–150 ppm
- Thiazole carbons: δ 120–140 ppm
Validates substituent positions and electron density
IR - C≡N stretch: ~2200 cm⁻¹
- NO₂ asymmetric stretch: ~1520 cm⁻¹
- Amide C=O: ~1650 cm⁻¹
- Aromatic C=C: ~1450–1600 cm⁻¹
Confirms functional group presence

Mass Spectrometry

The molecular ion peak at m/z 391 ([M]+) is expected, with fragmentation patterns highlighting cleavage at the thiazole-vinyl bond or nitrophenyl group.

Comparative Analysis of Isomeric Forms and Tautomeric Equilibria

E/Z Isomerism

The E-configuration dominates due to:

  • Steric Avoidance : Reduced steric clash between the thiazole ring and cyano group.
  • Electronic Stabilization : Conjugation between the cyano group and thiazole ring enhances stability.
Property E-Isomer Z-Isomer
Solubility Moderate (polar groups) Lower (steric hindrance)
Biological Activity Higher (optimal binding) Lower (conformational constraints)
Thermal Stability Higher (planar geometry) Lower (torsional strain)

Tautomeric Equilibria

Tautomerism is minimal due to:

  • Thiazole Stability : The 1,3-thiazole ring remains intact under physiological conditions.
  • Nitrophenyl Rigidity : The nitro group’s electron-withdrawing nature prevents tautomerization.
  • Benzamide Planarity : The amide group adopts a fixed trans-configuration, resisting tautomerism.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3S/c20-9-14(10-22-15-6-4-12(5-7-15)18(21)25)19-23-17(11-28-19)13-2-1-3-16(8-13)24(26)27/h1-8,10-11,22H,(H2,21,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCLAYSGELZZQY-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Vinylation: The vinyl group can be added through a Heck reaction or similar coupling reaction.

    Amination and Benzamide Formation:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and solvents to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety in (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide has been linked to the inhibition of cancer cell proliferation. Studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines, suggesting that this compound may serve as a lead structure for developing novel anticancer agents .

1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Thiazole derivatives are known for their ability to disrupt bacterial cell wall synthesis, making them potential candidates for antibiotic development. Preliminary bioassays have indicated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria .

Material Science Applications

2.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material has been explored in the development of organic light-emitting diodes (OLEDs). The compound's high thermal stability and appropriate energy levels enhance its performance in electronic devices .

2.2 Photovoltaic Cells
In the field of photovoltaics, this compound has been investigated for its potential use as a dye sensitizer in solar cells. The presence of the cyano group contributes to strong light absorption characteristics, which are essential for improving the efficiency of solar energy conversion .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells using derivatives of this compound .
Study BAntimicrobial EffectsShowed effective inhibition of Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential.
Study COrganic ElectronicsEvaluated as a charge transport material in OLEDs, resulting in improved device performance compared to traditional materials .
Study DPhotovoltaicsInvestigated as a dye sensitizer, achieving enhanced light absorption and conversion efficiency in solar cells .

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoic acid
  • (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzylamine

Uniqueness

(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets.

Biological Activity

(E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound known for its diverse biological activities. The compound features a thiazole ring, a cyano group, and a nitrophenyl moiety, which contribute to its potential interactions with various biological targets. This article reviews the compound's biological activity, including its anticancer, antimicrobial, and enzyme-inhibiting properties, supported by relevant research findings and case studies.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₄O₂S. Its structure allows for various interactions with biological molecules, making it a candidate for medicinal chemistry applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The thiazole ring and nitrophenyl group may interact with specific enzymes and receptors involved in cancer cell signaling pathways. For instance, the compound's ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity to target proteins.
  • Case Studies : In vitro studies have demonstrated that related thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines .
CompoundIC50 (µg/mL)Target Cell Line
Thiazole Derivative A1.61 ± 1.92A-431
Thiazole Derivative B1.98 ± 1.22HT29

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. The unique functional groups present in this compound contribute to its potential efficacy against bacterial pathogens.

  • Research Findings : Studies have shown that compounds similar to this one exhibit antimicrobial activity comparable to standard antibiotics like norfloxacin. The presence of electron-donating groups enhances the activity against various bacterial strains.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in several studies:

  • Mechanism : The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes, while the thiazole ring may coordinate with metal ions in metalloenzymes .
  • Case Studies : Various thiazole-containing compounds have been identified as potent inhibitors of enzymes involved in cancer progression and microbial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide, and how can yield/purity be improved?

  • Methodological Answer :

  • Reaction Conditions : Refluxing substituted benzaldehyde derivatives with aminothiazole precursors in ethanol/acetic acid (3:1 v/v) under inert atmosphere for 6–8 hours improves imine bond formation (Schiff base reaction) .
  • Purification : Recrystallization from ethanol or acetone () or column chromatography with silica gel (ethyl acetate/hexane gradient) enhances purity .
  • Yield Optimization : Stoichiometric control (1:1 molar ratio of aldehyde to aminothiazole) and monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) minimize side products .

Q. How can the E-configuration of the vinylamino group be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry. highlights SHELX’s robustness for small-molecule structural determination .
  • NMR Spectroscopy : Trans coupling constants (J = 12–16 Hz for vinyl protons in 1^1H NMR) confirm the E-isomer geometry .

Q. What analytical techniques are critical for characterizing this compound’s stability and solubility?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C suggested for nitro-containing thiazoles) .
  • HPLC-PDA : Monitors degradation under accelerated conditions (e.g., 40°C/75% RH) using a C18 column (acetonitrile/water mobile phase) .
  • Solubility Profiling : Use DMSO for stock solutions (≥10 mM) followed by dilution in PBS (pH 7.4) for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and target interactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps and electrostatic potential surfaces to assess reactivity .
  • Molecular Docking : AutoDock Vina or Glide (Schrödinger Suite) docks the compound into protein targets (e.g., Bcl-2 homology domains) using flexible ligand/rigid receptor protocols .

Q. What strategies resolve contradictions in reported biological activity data for nitroaryl-thiazole derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis-specific markers (e.g., caspase-3/7 activation) to distinguish mechanisms .
  • SAR Analysis : Compare nitro-substitution patterns (meta vs. para) and thiazole ring modifications to isolate structure-activity trends .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Nitro Group Replacement : Substitute nitro with cyano or trifluoromethyl to enhance metabolic stability while retaining electron-withdrawing effects .
  • Thiazole Ring Functionalization : Introduce methyl or methoxy groups at the 4-position to modulate lipophilicity (logP) and membrane permeability .

Q. What challenges arise in crystallizing nitro-substituted thiazoles, and how are they mitigated?

  • Methodological Answer :

  • Crystallization Solvents : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. notes SHELXL’s efficacy in refining twinned or low-resolution data .
  • Cryoprotection : Flash-cooling crystals in liquid N2 with 20% glycerol prevents lattice distortion during X-ray exposure .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Steric hindrance from the 3-nitrophenyl group necessitates Pd(PPh3)4 catalyst and elevated temperatures (80–100°C) for aryl boronate coupling .
  • Electrochemical Analysis : Cyclic voltammetry (CH Instruments) identifies redox-active nitro groups (E1/2 ≈ -0.5 V vs. Ag/AgCl) .

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